molecular formula C20H23NO3 B259133 2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B259133
M. Wt: 325.4 g/mol
InChI Key: WIEUMBNZVFSNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with a unique structure that combines a biphenyl group with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps. One common route starts with the preparation of the biphenyl intermediate, which is then functionalized to introduce the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Methyl-2-biphenylcarbonitrile: Shares the biphenyl core but lacks the tetrahydrofuran moiety.

    4-Methylbiphenyl: A simpler biphenyl derivative without additional functional groups.

Uniqueness

2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its combination of a biphenyl group with a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H23NO3/c1-15-4-6-16(7-5-15)17-8-10-18(11-9-17)24-14-20(22)21-13-19-3-2-12-23-19/h4-11,19H,2-3,12-14H2,1H3,(H,21,22)

InChI Key

WIEUMBNZVFSNBB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.